4-Amino-3-bromo-5-chlorobenzonitrile
Overview
Description
4-Amino-3-bromo-5-chlorobenzonitrile is a chemical compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 . It is a solid substance that is stored in a refrigerator .
Physical And Chemical Properties Analysis
4-Amino-3-bromo-5-chlorobenzonitrile is a solid substance . It is stored in a refrigerator .Scientific Research Applications
Herbicide Resistance in Plants
- Herbicide Detoxification : A study by Stalker, McBride, and Malyj (1988) demonstrated the use of a bacterial detoxification gene, bxn, in transgenic tobacco plants for herbicide resistance. This gene, derived from the soil bacterium Klebsiella ozaenae, encodes a nitrilase that converts the herbicide bromoxynil, closely related to 4-Amino-3-bromo-5-chlorobenzonitrile, into a less toxic metabolite. This approach is significant for developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Antibacterial and Antifungal Applications
- Synthesis for Antimicrobial Activity : Research by Kumar et al. (2022) focused on synthesizing derivatives of 5-chloro-2-hydroxy-benzonitrile, a key starting material closely related to 4-Amino-3-bromo-5-chlorobenzonitrile. These compounds were tested for their antibacterial and antifungal activities, demonstrating the potential of such derivatives in medicinal chemistry (Kumar et al., 2022).
Corrosion Inhibition
- Corrosion Control : A study by Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally related to 4-Amino-3-bromo-5-chlorobenzonitrile, as a corrosion inhibitor for mild steel in hydrochloric acid. This compound showed high inhibition efficiency, providing insights into developing new corrosion inhibitors (Bentiss et al., 2009).
Organic Synthesis
- Reactivity in Organic Synthesis : Research by Guizzardi et al. (2001) explored the photochemical behavior of 4-chloroaniline, a compound structurally similar to 4-Amino-3-bromo-5-chlorobenzonitrile. They studied the formation and reactivity of the 4-aminophenyl cation, providing valuable information for understanding the reactivity of related compounds in organic synthesis (Guizzardi et al., 2001).
Environmental Impact Studies
- Herbicide Metabolism : McBride, Kenny, and Stalker (1986) studied the metabolism of the herbicide bromoxynil by Klebsiella pneumoniae, related to the chemical structure of 4-Amino-3-bromo-5-chlorobenzonitrile. Their findings contribute to understanding the environmental impact and biodegradation of similar compounds (McBride, Kenny, & Stalker, 1986).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
4-amino-3-bromo-5-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAYUALQDNDXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571646 | |
Record name | 4-Amino-3-bromo-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromo-5-chlorobenzonitrile | |
CAS RN |
201857-39-8 | |
Record name | 4-Amino-3-bromo-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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